4-Cyclopentene-1,3-dione
Overview
Description
4-Cyclopentene-1,3-dione is an organic compound with the molecular formula C₅H₄O₂ and a molecular weight of 96.08 g/mol . It is a cyclic diketone characterized by a five-membered ring with two ketone groups at the 1 and 3 positions. This compound is also known by other names such as 2-Cyclopentene-1,4-dione and Cyclopent-4-en-1,3-dione .
Mechanism of Action
Target of Action
The primary target of 4-Cyclopentene-1,3-dione is sulfenic acid (–SOH) in proteins . Sulfenic acids are unstable intermediates in protein oxidation that play a crucial role in redox signaling.
Mode of Action
This compound interacts with its targets through a Michael addition of thiol-containing tags or linkers . This interaction results in the selective labeling of sulfenic acid in proteins .
Biochemical Pathways
The interaction of this compound with sulfenic acid in proteins affects the redox signaling pathway
Pharmacokinetics
Its small molecular weight (9608 g/mol ) suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the selective labeling of sulfenic acid in proteins . This can be used to investigate the influence of sulfhydryl group-specific reagents on the activity of proteins such as bovine heart phospholipid exchange protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it should be stored at a temperature of 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
4-Cyclopentene-1,3-dione plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with various enzymes, proteins, and other biomolecules through Michael addition reactions. For instance, it has been used to investigate the influence of sulfhydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein . The compound’s ability to form covalent bonds with thiol groups in proteins makes it a valuable tool for studying protein function and enzyme activity.
Cellular Effects
The effects of this compound on cellular processes have been explored in various studies. It has been shown to induce electrical excitability in inexcitable crustacean muscle . This effect is believed to be due to the conversion of certain -CH2-SH side chains to thioethers with carbonyl groups, which alters the muscle’s excitability. Additionally, this compound has been implicated in the regulation of growth-related and stress-induced genes, potentially influencing cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. It is known to participate in Michael addition reactions with thiol-containing tags or linkers, forming stable adducts . This reactivity allows it to selectively label sulfenic acid groups in proteins, providing insights into protein function and enzyme activity. Additionally, the compound’s interaction with protein tyrosine kinases and cyclooxygenase enzymes has been studied, highlighting its potential as a protein kinase inhibitor .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of the compound have been associated with increased electrical excitability in crustacean muscle, while lower doses may have minimal effects . Toxicity studies have indicated that excessive doses can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound’s reactivity with sulfhydryl groups in proteins suggests its involvement in redox reactions and protein modification processes . These interactions can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules allows it to be efficiently transported to target sites within cells . Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to specific proteins.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound has been shown to localize to specific compartments or organelles within cells, where it exerts its biochemical effects . Understanding its subcellular distribution is crucial for elucidating its role in cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopentene-1,3-dione can be synthesized through a two-step process involving the Michael addition of thiol-containing tags or linkers to the unsaturated derivative of 1,3-cyclopentanedione . This method is simple and highly efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: The industrial production of this compound involves the use of catalysts to facilitate the reaction. The process is designed to be economical and environmentally friendly, with easy separation of the product and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopentene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex diketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions.
Major Products Formed:
Oxidation: Formation of more complex diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
4-Cyclopentene-1,3-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Cyclopentene-1,3-dione can be compared with other similar compounds such as:
1,3-Cyclopentanedione: Similar in structure but lacks the unsaturation present in this compound.
2-Cyclopenten-1-one: Contains a single ketone group and an alkene, differing in reactivity and applications.
2-Methyl-2-cyclopenten-1-one: A methylated derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its dual ketone groups and unsaturated ring structure, which confer specific reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
cyclopent-4-ene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFZBCCYOPSZLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239235 | |
Record name | 4-Cyclopentene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-60-9 | |
Record name | 2-Cyclopentene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclopentene-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclopentene-1,3-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyclopentene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopent-4-ene-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYCLOPENTENE-1,3-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P054EQ880I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-cyclopentene-1,3-dione?
A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: Spectroscopic analyses reveal distinctive features of this compound. Infrared (IR) spectroscopy shows a strong absorption band at 1580 cm-1, indicating the presence of a highly enolic β-diketone structure []. Ultraviolet-visible (UV-Vis) spectroscopy reveals a weak absorption band around 487 nm, attributed to the T1(n,π*) ← S0 electronic transition [, ].
Q3: How reactive is this compound in polymerization reactions?
A3: this compound exhibits low reactivity in non-alternating copolymerization systems, as demonstrated by its reactivity ratios with monomers like styrene [], methyl methacrylate, and acrylonitrile [, ]. It tends to form alternating copolymers with p-chlorostyrene [].
Q4: What unique chemical transformations can this compound undergo?
A4: this compound can participate in various reactions, including Diels-Alder reactions [], Michael additions [], and reactions with Fischer carbene complexes to yield cyclopentenediones and alkylidenefuranones []. Its derivatives can also undergo light-induced keto-enol tautomerism [].
Q5: Can you provide an example of a novel synthetic application of this compound?
A5: An innovative application of this compound is its use in the synthesis of spiromamakone A, a natural product with a unique spiro[4,4]nonadiene skeleton. This involves a double oxa-Michael addition of 1,8-dihydroxynaphthalene to a this compound derivative, followed by an intramolecular aldol reaction [].
Q6: What is the primary biological target of this compound?
A6: Research suggests that this compound targets chitin synthesis in fungi, demonstrating potent antifungal activity against Candida species [].
Q7: What other biological activities have been reported for this compound and its derivatives?
A7: Derivatives of this compound, particularly 2-arylidene-4-cyclopentene-1,3-diones, have shown promising antitumor activity [, , ]. These compounds act as protein tyrosine kinase inhibitors, potentially interfering with cell signaling pathways involved in tumor growth [].
Q8: How does the structure of 2-arylidene-4-cyclopentene-1,3-diones influence their biological activity?
A8: Structure-activity relationship (SAR) studies indicate that the presence of a hydroxybenzylidene or substituted hydroxybenzylidene group at the 2-position of this compound is crucial for antitumor activity [].
Q9: Has this compound been identified as a disinfection byproduct in water treatment?
A10: Yes, halogenated derivatives of this compound have been detected as disinfection byproducts in water treated with ozone, chlorine, and chloramine []. Their presence raises concerns about potential toxicological effects, highlighting the need for further investigation.
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